4-Fluoro-3-methoxybenzenethiol
Description
Significance of Fluorine Introduction in Organic Molecules for Research
The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnih.gov This has made fluorination a key strategy in drug discovery and materials science. benthamscience.comnih.gov It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com
The replacement of a hydrogen atom with a fluorine atom, which is of a similar size, can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govnih.gov This can prolong the therapeutic effect of a drug. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.gov The introduction of fluorine can also increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. numberanalytics.comresearchgate.net
Overview of Arenethiols as Versatile Synthons and Catalysts
Arenethiols, also known as thiophenols, are a class of organic compounds containing a sulfhydryl group (-SH) attached to an aromatic ring. They are highly versatile building blocks, or synthons, in organic synthesis. researchgate.netsigmaaldrich.comrsc.orgossila.com The thiol group is nucleophilic and can participate in a wide range of chemical transformations, including the formation of thioethers, disulfides, and other sulfur-containing heterocycles. chemimpex.com Arenethiols are also utilized in the preparation of self-assembled monolayers on metal surfaces. researchgate.net
In addition to their role as synthetic intermediates, arenethiols and their corresponding thiolates can act as potent catalysts. rsc.orgrsc.org For instance, certain arenethiols have been shown to be effective organophotocatalysts, capable of promoting chemical reactions under mild, light-induced conditions. rsc.orgrsc.orgacs.orgresearchgate.net This catalytic activity is often attributed to their ability to engage in single-electron transfer (SET) processes. rsc.org
Research Trajectories of 4-Fluoro-3-methoxybenzenethiol
This compound has garnered attention in recent years as a valuable reagent and intermediate in various areas of chemical research. Its structure, which combines the influential fluoro and methoxy (B1213986) groups on a thiophenol scaffold, makes it a subject of interest for creating complex molecules with potentially enhanced properties. chemimpex.com Research involving this compound has explored its utility in the synthesis of novel pharmaceutical agents and advanced materials. chemimpex.com
Specific research applications have demonstrated its role as an intermediate in the synthesis of HSD17B13 inhibitors, which are being investigated for the treatment of liver diseases. google.com Furthermore, its utility has been noted in the development of agrochemicals and as a building block in organic synthesis for creating new compounds with unique characteristics. chemimpex.com The presence of both a fluorine atom and a methoxy group allows for fine-tuning of electronic and steric properties, making it a valuable tool for chemists. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H7FOS | nih.gov |
| Molecular Weight | 158.20 g/mol | nih.gov |
| CAS Number | 1822665-11-1 | chemscene.com |
| Alternate CAS Number | 89818-27-9 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Benzenethiol (B1682325), 4-fluoro-3-methoxy- | chemscene.com |
Synthesis of this compound
A documented method for the preparation of this compound involves the hydrolysis of (4-fluoro-3-methoxyphenyl) ethanethioate. In this procedure, (4-fluoro-3-methoxyphenyl) ethanethioate is treated with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature. google.com After the reaction is complete, the mixture is concentrated, and the residue is dissolved in water and acidified to yield the final product. google.com
Another general method for synthesizing thiophenols involves the reaction of a substituted benzenesulfonamide (B165840) with potassium formate (B1220265) at elevated temperatures. For example, the synthesis of 3-fluoro-4-methoxybenzenethiol has been achieved by reacting 3-fluoro-4-methoxybenzenesulphonamide with potassium formate at 200°C. google.com The reaction mixture is then cooled, acidified, and purified to obtain the desired thiophenol. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-9-7-4-5(10)2-3-6(7)8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKLESVRIVMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Strategies for 4-Fluoro-3-methoxybenzenethiol and Derivatives
The synthesis of this compound can be approached through various routes, often involving the introduction of the thiol functionality onto a pre-existing substituted benzene (B151609) ring. One documented method involves the reduction of the corresponding sulfonyl chloride or sulfonamide. For instance, 3-fluoro-4-methoxybenzenesulfonamide (B1384934) can be heated with potassium formate (B1220265) to yield 3-fluoro-4-methoxybenzenethiol. In a specific example, 10.3g of 3-fluoro-4-methoxybenzenesulfonamide was mixed with 21.0g of potassium formate and heated to 200°C for 5 hours. After cooling and acidification with dilute hydrochloric acid to a pH of 2, distillation yielded 4.9g of 3-fluoro-4-methoxybenzenethiol, representing a conversion efficiency of 61.4% and a product yield of 60.9%.
An alternative synthetic pathway could involve the diazotization of 4-fluoro-3-methoxyaniline (B1304784), followed by reaction with a sulfur-containing reagent. The synthesis of the precursor, 4-fluoro-3-methoxyaniline, has been achieved by the catalytic reduction of 2-fluoro-5-nitroanisole (B1340070) using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.com A patent also describes a method for preparing 4-fluoro-3-methoxyaniline by the reduction of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (B1289492) with a catalyst under hydrogen pressure. libretexts.org
Nucleophilic Substitution Reactions in Substituted Arenethiol Synthesis
Nucleophilic aromatic substitution (SNAr) is a key reaction class for the synthesis of substituted arenes, including precursors to arenethiols. In the context of compounds like this compound, the fluorine atom can act as a leaving group, particularly when activated by electron-withdrawing groups positioned ortho or para to it. youtube.com The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, with fluoride (B91410) often being an excellent leaving group in this context due to the high polarization of the C-F bond. acgpubs.org
For aromatic rings substituted with both fluoro and methoxy (B1213986) groups, the position of these substituents is critical in directing the outcome of SNAr reactions. The presence of a methoxy group can influence the electron density of the ring and thereby affect the susceptibility of the fluorine atom to nucleophilic attack. In the synthesis of chalcone (B49325) derivatives, it has been observed that a fluorine atom at the para position of an aromatic ring can be substituted by a methoxy group under basic conditions in methanol (B129727), demonstrating the viability of such transformations. mdpi.com
Coupling Reactions Involving Fluorinated Thiophenols
While specific examples detailing the direct participation of this compound in coupling reactions are not extensively documented in the reviewed literature, the reactivity of fluorinated thiophenols in such transformations is an active area of research. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Bromothiophene derivatives have been shown to undergo palladium-catalyzed coupling reactions at the C-H bond adjacent to the sulfur atom with aryl iodides. rsc.org
Given the presence of the thiol group, this compound could potentially participate in various coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, either directly or after conversion to a more suitable coupling partner like a thioether or a protected thiol. The electronic properties conferred by the fluoro and methoxy substituents would be expected to influence the reactivity of the aromatic ring and the thiol group in these catalytic cycles.
Strategies for C-S Bond Formation in Thioesterification and Thioaminal Synthesis
The thiol functionality of this compound makes it a key precursor for the synthesis of thioesters and thioaminals through C-S bond formation.
Thioesters are important intermediates in organic synthesis. Transition-metal-free methods for their synthesis are of significant interest due to their cost-effectiveness and reduced environmental impact. One approach involves the reaction of thiols with amides under basic conditions. rsc.org Another strategy is the direct thioesterification of aldehydes with thiols. While many methods employ catalysts, metal-free approaches are being developed. For instance, the conversion of esters to thioesters can be achieved under transition-metal-free conditions via selective C–O bond cleavage and C–S bond formation, mediated by a base like potassium acetate. In a study on this conversion, 4-methoxybenzenethiol (B147237) was used as a model substrate, reacting with various aryl esters to produce the corresponding thioesters in good yields. This suggests that this compound would likely undergo similar transformations.
Below is a table summarizing the yields of thioesters from the reaction of 4-methoxybenzenethiol with various phenyl esters, which serves as a model for the potential reactivity of this compound.
| Ester Substrate (Phenyl Ester of) | Yield (%) |
|---|---|
| Benzoic acid | 98 |
| 4-Nitrobenzoic acid | 99 |
| 4-Cyanobenzoic acid | 99 |
| 4-Acetylbenzoic acid | 97 |
| 3-Fluorobenzoic acid | 96 |
Thioaminals, the N,S-acetals, are valuable functional groups in organic chemistry. Their synthesis often involves the reaction of a thiol, an amine, and an aldehyde. Copper(II) triflate has been shown to be an effective catalyst for the three-component synthesis of thioaminals in aqueous media. This method is applicable to a range of aromatic thiols, including those with electron-donating and electron-withdrawing substituents. For example, the reaction of benzaldehyde, morpholine, and various substituted thiophenols in the presence of catalytic copper(II) triflate in water affords the corresponding thioaminals in good to excellent yields.
The following table illustrates the scope of this reaction with different substituted thiophenols, providing an indication of how this compound might behave under similar conditions.
| Thiophenol Substituent | Yield (%) |
|---|---|
| 4-Methyl | 85 |
| 4-Methoxy | 82 |
| 4-Fluoro | 92 |
| 4-Chloro | 90 |
| 3,5-Dichloro | 88 |
Mechanistic Investigations of this compound Reactivity
Direct mechanistic studies specifically on the reactions of this compound are scarce in the available literature. However, the reactivity of this molecule can be inferred from studies on related compounds. The interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating mesomeric effect of the methoxy group, along with the nucleophilic character of the thiol group, governs its reactivity.
In nucleophilic aromatic substitution reactions where the fluorine acts as a leaving group, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups ortho and para to the site of nucleophilic attack. The methoxy group at the meta position relative to the fluorine would have a less pronounced electronic effect on the stability of the Meisenheimer intermediate compared to an ortho or para substituent.
In C-S bond-forming reactions, the thiol group typically acts as a nucleophile. In the copper-catalyzed synthesis of thioaminals, the mechanism is proposed to involve the formation of a copper-thiolate species, which then reacts with an iminium ion generated in situ from the aldehyde and the amine.
For transition-metal-free thioesterification of esters, the reaction likely proceeds through a nucleophilic acyl substitution mechanism where the thiolate anion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the thioester and an alkoxide or phenoxide leaving group. The basic conditions facilitate the deprotonation of the thiol to the more nucleophilic thiolate.
Photocatalytic Activation of C-F Bonds
The activation of C-F bonds, known for their high bond dissociation energy, presents a formidable challenge in synthetic chemistry. acs.orgspringernature.com Recent advancements in photoredox catalysis have identified arenethiols and their corresponding thiolates as powerful organocatalysts capable of mediating these difficult transformations under mild conditions. researchgate.netresearchgate.net
Role of Excited Arenethiolates as Organophotocatalysts
Arenethiolates, including derivatives like 4-methoxybenzenethiol which is structurally similar to this compound, can function directly as organophotocatalysts. acs.orgresearchgate.net Upon irradiation with visible light, the arenethiolate is promoted to an excited state that possesses strong reducing power. researchgate.net This photo-excited state is capable of activating robust chemical bonds, including the C-F bond, without the need for transition metals. researchgate.netresearchgate.net The specific electronic properties of the substituted benzenethiol (B1682325) are crucial; electron-donating groups, such as the methoxy group, enhance the catalytic efficiency, whereas aliphatic thiols or those with electron-withdrawing groups are less effective. acs.orgresearchgate.net
Single-Electron Transfer (SET) Processes
The primary mechanism for C-F bond activation by an excited arenethiolate is a single-electron transfer (SET) process. researchgate.netrsc.org The highly reducing excited-state catalyst donates a single electron to the fluorinated substrate. acs.org This transfer is challenging due to the high reduction potential of C-F bonds, but the potent nature of the photo-excited thiolate makes it feasible. researchgate.netrsc.org The acceptance of an electron by the substrate leads to the formation of a radical anion intermediate, which subsequently undergoes fragmentation to cleave the C-F bond and release a fluoride ion. acs.org This SET process effectively converts a stable, fluorinated organic molecule into a highly reactive radical species, paving the way for further transformations. nih.gov
Hydrogen Atom Transfer (HAT) Pathways
In addition to their role as SET photocatalysts, arenethiols are well-established as effective hydrogen atom transfer (HAT) agents. researchgate.netnih.gov Certain photocatalytic systems demonstrate that an arenethiolate can perform a dual function, acting as both an electron-donating redox catalyst and a HAT catalyst. acs.orgresearchgate.net In these pathways, a carbon-centered radical, formed after the initial SET and C-F bond cleavage, can abstract a hydrogen atom from the thiol (R-SH) to yield the final product. nih.gov This process generates a thiyl radical (R-S•), which can then participate in regenerating the catalyst to complete the cycle. nih.gov The ability of the thiol to engage in both SET and HAT processes within a single catalytic cycle makes it a highly versatile reagent in photoredox chemistry. researchgate.net
Cascade Reaction Architectures for Fluorinated Oxindoles
A significant application of this photocatalytic strategy is the synthesis of complex heterocyclic structures, such as fluorinated oxindoles. researchgate.netrsc.org Researchers have developed cascade reactions where the activation of a C-F bond initiates a sequence of intramolecular reactions. acs.org For example, N-arylmethacrylamides containing a trifluoromethyl group can be converted into difluorinated oxindoles using 4-methoxybenzenethiol as the organophotocatalyst. acs.org The proposed mechanism involves the excited aryl thiolate reducing the C-F bond via SET, generating a radical anion. acs.org This is followed by a spin-center shift to produce a gem-difluoro radical intermediate, which then undergoes a cyclization reaction to form the oxindole (B195798) core. acs.org This approach provides a mild, metal-free method to construct valuable fluorinated molecules from readily available starting materials. acs.orgresearchgate.net
Below is a table summarizing the reaction conditions for a representative synthesis of difluorinated oxindoles using an arenethiol catalyst.
| Entry | Substrate | Catalyst | Light Source | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(3-(trifluoromethyl)phenyl)methacrylamide | 4-methoxybenzenethiol | Visible Light (e.g., 405 nm LED) | Acetonitrile | High |
| 2 | N-(4-chloro-3-(trifluoromethyl)phenyl)methacrylamide | 4-methoxybenzenethiol | Visible Light (e.g., 405 nm LED) | Acetonitrile | Moderate-High |
Radical Intermediates in Thiol-Mediated Transformations
Thiol-mediated reactions, particularly those initiated by photoredox catalysis, proceed through a variety of radical intermediates. nih.gov Following a single electron transfer from a photo-excited species to the thiol, a thiyl radical is generated. nih.gov This thiyl radical is a key intermediate that can participate in subsequent steps, such as addition to unsaturated bonds or hydrogen atom abstraction. nih.govnih.gov
Nucleophilic Reactivity of Substituted Benzenethiols with Fluorinated Substrates
Beyond their role in photocatalysis, substituted benzenethiols are effective nucleophiles in their ground state, especially when deprotonated to the corresponding thiolate. The thiolate anion can participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient fluorinated aromatic compounds. nih.gov In this mechanism, the sulfur nucleophile attacks the aromatic ring, forming a Meisenheimer complex, and subsequently displaces a fluoride ion, which acts as the leaving group.
The efficiency of the SNAr reaction is highly dependent on the electronic properties of the fluorinated substrate. The presence of strong electron-withdrawing groups (such as nitro or trifluoromethyl) on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution. nih.gov This pathway provides a complementary, non-photochemical method for forming C-S bonds by leveraging the inherent nucleophilicity of thiolates to functionalize activated fluorinated substrates.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone in computational organic chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state reactivity of molecules, including bond activation and formation processes.
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation is a significant challenge. DFT calculations are instrumental in understanding the factors that facilitate the cleavage of this robust bond in fluoroaromatic compounds. For a molecule like 4-Fluoro-3-methoxybenzenethiol, the presence of the electron-donating methoxy (B1213986) and thiol groups can influence the electronic environment of the C-F bond.
Theoretical studies on related fluoroarenes show that C-F bond activation can be achieved through various mechanisms, including oxidative addition to a metal center, electron transfer processes, and Lewis acid catalysis. researchgate.netnih.gov DFT calculations can model these pathways, providing insights into transition state geometries and activation energy barriers. For instance, in related systems, the activation of a C-F bond is often the rate-determining step in cross-coupling reactions. The calculated activation barriers can help in selecting appropriate catalysts or reaction conditions.
| Catalytic System | Reaction Type | Calculated Activation Energy (kcal/mol) | Reference System |
|---|---|---|---|
| Palladium(0) Complex | Oxidative Addition | 25 - 35 | Fluorobenzene |
| Nickel(0) Complex | Oxidative Addition | 20 - 30 | Pentafluoropyridine |
| Frustrated Lewis Pair | Heterolytic Cleavage | 15 - 25 | Trifluoromethylbenzene |
DFT is also extensively used to explore the mechanisms of C-O bond cleavage and C-S bond formation. In this compound, the methoxy group's C-O bond could potentially be cleaved under certain conditions, although it is generally a stable linkage. Computational studies on similar aromatic ethers, such as those found in lignin (B12514952) model compounds, have detailed the energetic profiles for C-O bond scission, which often requires a significant energy input or specific catalytic activation. researchgate.net
The formation of a C-S bond, a key reaction for thiols, is frequently studied using DFT to understand the regioselectivity and reaction kinetics. For aromatic thiols, reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling are common pathways for C-S bond formation. mdpi.com DFT calculations can map out the potential energy surfaces for these reactions, identifying the most favorable pathways. For example, in a copper-catalyzed coupling of a thiol with an aryl halide, DFT can elucidate the roles of the ligand, base, and solvent in the catalytic cycle.
Excited State Properties and Photophysical Behavior
The interaction of this compound with light can be explored through computational methods that address excited electronic states. These studies are crucial for understanding its photostability, potential for use in photoredox catalysis, and fluorescence properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. rsc.org By simulating the excitation of electrons from occupied to virtual orbitals, TD-DFT can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. For substituted thiophenols, the lowest energy transitions are typically π-π* in nature, with contributions from non-bonding electrons on the sulfur atom. chemrxiv.orgresearchgate.net
The substitution pattern on the aromatic ring significantly influences the absorption spectrum. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzenethiol (B1682325). The fluorine atom's effect is generally more subtle, primarily influencing the electronic structure through its inductive effect.
The following table presents representative TD-DFT calculated excitation energies and oscillator strengths for transitions in structurally similar aromatic thiols.
| Compound | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
|---|---|---|---|
| Benzenethiol | 4.52 | 0.08 | HOMO -> LUMO (π-π) |
| 4-Methoxybenzenethiol (B147237) | 4.25 | 0.12 | HOMO -> LUMO (π-π) |
| 4-Fluorobenzenethiol | 4.48 | 0.09 | HOMO -> LUMO (π-π*) |
While TD-DFT is effective for many systems, it can fail for molecules with significant multireference character in their excited states, or when describing conical intersections and bond-breaking processes. In such cases, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary. rsc.org These methods provide a more accurate description of the electronic wavefunction when multiple electronic configurations are close in energy.
For studying photochemical reactions, such as photodissociation, CASSCF and CASPT2 are the methods of choice. nih.gov They can accurately map out the potential energy surfaces of excited states, locate critical points like minima and conical intersections, and thus provide a detailed picture of the photophysical and photochemical pathways available to the molecule. Multi-Reference Configuration Interaction (MR-CIS) is another high-level method used for obtaining accurate excited state energies and properties.
The photolysis of aromatic thiols can lead to the cleavage of the S-H bond, generating a thiyl radical and a hydrogen atom. This process is of interest in various applications, including photopolymerization and biological systems. Computational studies can elucidate the mechanism of this photodissociation. It is often found that upon excitation to a singlet excited state, the molecule can undergo intersystem crossing to a triplet state, from which S-H bond cleavage is more favorable.
The presence of fluoro and methoxy substituents can influence the efficiency of photolysis and the properties of the resulting radicals. For instance, the electron-donating methoxy group may stabilize the radical cation, potentially opening up alternative photochemical pathways. Computational modeling of these processes can provide bond dissociation energies in the excited state and activation barriers for radical formation, offering a deeper understanding of the photochemistry of this compound. Studies on fluorinated aromatic compounds have also highlighted the potential for C-F bond cleavage upon photoexcitation, leading to the generation of aryl radicals. nih.govnih.gov
Spectroscopic Characterization in Mechanistic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to 4-Fluoro-3-methoxybenzenethiol and its derivatives offers a wealth of information regarding their atomic connectivity and chemical environment.
¹H and ¹³C NMR for Structural Elucidation of Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities in these spectra provide a detailed map of the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a derivative, the aromatic protons will exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) due to coupling with neighboring protons and the fluorine atom. The methoxy (B1213986) group will present as a singlet, typically in the upfield region of the aromatic signals. The thiol proton, if present and not exchanged with a deuterated solvent, may appear as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and methoxy groups will show characteristic shifts influenced by the electronegativity of these substituents. Carbon-fluorine coupling is a key feature in the ¹³C NMR spectra of organofluorine compounds, providing valuable structural information.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (Note: These are predicted values and can vary based on the specific derivative and solvent used.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H-2 | 6.8 - 7.2 | - | J(H,H) = 7-9, J(H,F) = 2-4 |
| H-5 | 6.7 - 7.1 | - | J(H,H) = 7-9, J(H,F) = 8-10 |
| H-6 | 6.9 - 7.3 | - | J(H,H) = 2-3, J(H,F) = 4-6 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 | - |
| -SH | 3.0 - 4.0 | - | - |
| C-1 (C-S) | - | 125 - 135 | - |
| C-2 | - | 115 - 125 | J(C,F) = 2-5 |
| C-3 (C-O) | - | 145 - 155 | J(C,F) = 10-15 |
| C-4 (C-F) | - | 150 - 160 | J(C,F) = 240-260 |
| C-5 | - | 110 - 120 | J(C,F) = 20-25 |
| C-6 | - | 120 - 130 | J(C,F) = 5-8 |
This interactive table allows for sorting and filtering of the predicted NMR data.
¹⁹F NMR in Monitoring Fluorination and Defluorination Processes
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and powerful tool for studying fluorinated organic molecules. Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, ¹⁹F NMR provides a clean spectral window with a wide range of chemical shifts that are highly sensitive to the local electronic environment.
In the context of this compound, ¹⁹F NMR is invaluable for monitoring reactions that involve the fluorine substituent. For instance, in fluorination reactions aimed at introducing additional fluorine atoms or in defluorination processes, the chemical shift of the fluorine atom on the benzene (B151609) ring will be significantly altered. This allows for real-time monitoring of reaction progress, identification of intermediates, and quantification of product formation. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides, and any modification to the molecule will induce a predictable shift.
Advanced NMR Techniques for Mechanistic Insights
Beyond standard one-dimensional NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide deeper mechanistic insights into reactions involving this compound.
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to assign the complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of different functional groups within a derivative.
NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of atoms, which can be used to determine the stereochemistry of reaction products or to study the conformation of derivatives in solution.
These advanced techniques are particularly useful in complex reaction mixtures or for the structural determination of novel derivatives where standard 1D NMR is insufficient.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule and their local environment.
Surface-Enhanced Raman Spectroscopy (SERS) for Detection and Encoding
Thiophenols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces (e.g., gold, silver), making them ideal candidates for Surface-Enhanced Raman Spectroscopy (SERS). rsc.org SERS can enhance the Raman signal by several orders of magnitude, allowing for the detection of molecules at very low concentrations. rsc.org
This compound, with its thiol group for surface anchoring and substituted benzene ring as a Raman reporter, is expected to be an excellent SERS-active molecule. The vibrational modes of the C-F, C-O, C-S, and aromatic C-C bonds will give rise to a unique SERS spectrum, a molecular "fingerprint," that can be used for its detection and quantification. rsc.orgsemanticscholar.org
Furthermore, by designing a series of derivatives with different substituents, a library of SERS-active "tags" can be created. Each tag would have a distinct SERS spectrum, enabling multiplexed detection and encoding applications in fields such as bio-imaging and materials science. The electronic effects of the substituents on the benzene ring can also influence the SERS intensity, providing another layer of tunability.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges and can be influenced by the molecular environment and SERS substrate.)
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| C-S stretch | 600 - 750 |
| Aromatic C-H bend | 750 - 900 |
| Ring breathing mode | 990 - 1010 |
| C-F stretch | 1200 - 1300 |
| C-O stretch (methoxy) | 1230 - 1270 |
| Aromatic C=C stretch | 1400 - 1600 |
| S-H stretch | 2550 - 2600 |
This interactive table allows for sorting and filtering of the characteristic vibrational frequencies.
Electronic Spectroscopy for Photophysical Characterization
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as fluorescence reveals details about the excited state's properties.
The photophysical properties of this compound are dictated by the π-conjugated system of the benzene ring, which is modulated by the electron-donating methoxy group and the electron-withdrawing (by induction) fluorine atom. The thiol group can also influence the electronic structure.
The UV-Vis absorption spectrum is expected to show characteristic π-π* transitions of the substituted benzene ring. The position and intensity of these absorption bands can be sensitive to the solvent polarity and the presence of other interacting species.
While many simple thiophenols are not strongly fluorescent, derivatization or incorporation into larger conjugated systems can lead to fluorescent compounds. The fluorescence emission wavelength and quantum yield would be dependent on the nature and position of the substituents. Studying the photophysical properties is crucial for applications in sensing, imaging, and optoelectronics. The unique substitution pattern of this compound provides a platform for designing novel fluorophores with tailored absorption and emission characteristics. Aromatic thiols have also been investigated as photoinitiators, where their photodynamic properties are key to their function. acs.org
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic compounds such as this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system and are influenced by the nature and position of substituents on the aromatic ring.
While specific experimental absorption spectra for this compound are not widely published, its spectral characteristics can be predicted with high accuracy using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a robust computational approach used to calculate the electronic transition energies and theoretical UV-Vis spectra of molecules. mdpi.comchemrxiv.org These calculations typically show that aromatic thiols exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the benzene ring. The presence of the electron-donating methoxy (-OCH3) and thiol (-SH) groups, along with the electron-withdrawing fluorine (-F) atom, influences the energy of these transitions. For instance, studies on similarly structured aromatic compounds show distinct absorption peaks that can be attributed to intramolecular charge transfer (ICT) excitations. scielo.org.za The absorption maxima for this compound are expected to lie in the range typical for substituted benzenes.
Table 1: Predicted UV-Visible Absorption Data for this compound based on TD-DFT Calculations
| Predicted Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| π → π* | ~230 - 250 | High | HOMO → LUMO |
Note: The data in this table is illustrative and based on theoretical predictions for structurally similar aromatic compounds. scielo.org.zaresearchgate.net
Fluorescence Spectroscopy for Thiol Probing
Fluorescence spectroscopy is an exceptionally sensitive technique used for detecting and quantifying specific analytes, including thiols. The intrinsic fluorescence of this compound itself is expected to be weak; however, its presence can be effectively detected using specially designed fluorescent probes. rsc.org These probes are typically molecules that are initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol, a chemical transformation occurs that "turns on" fluorescence.
A common strategy involves a nucleophilic aromatic substitution or Michael addition reaction, where the thiol group of a compound like this compound attacks the probe molecule. This reaction cleaves a quenching moiety from a fluorophore, leading to a significant increase in fluorescence intensity. rsc.orgnih.gov Research on probes designed for detecting various thiophenols demonstrates high selectivity and sensitivity. For example, a probe designed for thiophenol detection showed a significant fluorescence enhancement upon reaction with analytes like 4-fluorothiophenol and 4-methoxythiophenol, which are structurally analogous to this compound. nih.gov The reaction typically results in a large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing self-absorption and improving signal-to-noise ratios. nih.gov
Table 2: Representative Characteristics of a "Turn-On" Fluorescent Probe for Thiophenol Detection
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength (λex) | ~410 nm | nih.gov |
| Emission Wavelength (λem) | ~540 nm | nih.gov |
| Stokes Shift | ~130 nm | nih.gov |
| Fluorescence Enhancement | ~160-fold | nih.gov |
This table represents typical data for a fluorescent probe reacting with thiophenols analogous to this compound.
Mass Spectrometry (MS) and Chromatography (HPLC) in Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for real-time monitoring of chemical reactions. This hyphenated technique allows for the separation of reactants, intermediates, and products in a reaction mixture, followed by their highly sensitive and specific detection by mass.
In the context of reactions involving this compound, HPLC-MS can be used to track the progress of a reaction by quantifying the decrease in the starting material and the concurrent increase in the product over time. The molecular weight of this compound is 158.20 g/mol , with a precise monoisotopic mass of 158.02016 Da. nih.gov A mass spectrometer would be set to monitor the ion corresponding to this mass (e.g., [M+H]⁺ at m/z 159.0274 or [M-H]⁻ at m/z 157.0129).
The chromatographic separation would typically be achieved using a reversed-phase HPLC column, such as a C18 column. Given the fluorinated nature of the analyte, specialized fluorinated stationary phases could also be employed to achieve better selectivity and retention. chromatographyonline.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid) to facilitate ionization in the MS source. A Diode Array Detector (DAD) or UV detector can be used in series before the mass spectrometer to provide additional quantitative data based on the UV absorbance discussed previously. This combined approach provides comprehensive data for kinetic studies and reaction optimization. bohrium.commdpi.com
Table 3: Illustrative HPLC-MS Method for Monitoring a Reaction of this compound
| Parameter | Condition |
|---|---|
| HPLC System | |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution, depending on complexity |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Ions | Reactant ([M-H]⁻ at m/z 157.01); Expected Product |
Advanced Applications and Research Frontiers
Utilization in Pharmaceutical and Agrochemical Synthesis
In the realms of medicine and agriculture, the demand for novel molecules with enhanced efficacy and specific modes of action is constant. Fluorinated organic compounds are increasingly vital, with fluorine's inclusion in molecules being a key strategy in the development of many leading drugs and crop protection products. biesterfeld.no Aromatic thiols are also recognized as important intermediates in the production of a wide range of pharmaceuticals and pesticides. guidechem.com
The introduction of fluorine into bioactive molecules is a widely used strategy to modify their physicochemical properties, such as acidity, stability, and ability to bind to target enzymes or receptors. rhhz.net This often leads to enhanced biological activity. rhhz.net The 4-fluoro-3-methoxyphenyl structure provided by this benzenethiol (B1682325) can be incorporated as a core component, or "scaffold," in new drug candidates or agrochemicals. Researchers utilize such fluorinated building blocks to systematically explore how these modifications affect a compound's performance, aiming to optimize its therapeutic or pesticidal effects. Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine, highlighting the importance of fluorinated intermediates like 4-Fluoro-3-methoxybenzenethiol. biesterfeld.no
The development of inhibitors for specific biological targets is a critical area of pharmaceutical research. One such area is the fight against antibiotic resistance, where metallo-β-lactamases (MBLs) are enzymes that confer resistance to many life-saving β-lactam antibiotics. The thiol group is a known zinc-binding moiety, and since MBLs are zinc-dependent enzymes, thiol-containing compounds are actively investigated as potential inhibitors. While direct research linking this compound to MBL inhibition is not specified, its structural motifs align with the general characteristics sought in the design of new MBL inhibitors. The broader class of aromatic thiols is considered valuable in synthesizing various therapeutic agents, including bactericides. guidechem.com
Materials Science Innovations
The applications of this compound are not limited to the life sciences. Its unique reactivity and the properties conferred by its functional groups make it a candidate for use in the creation of advanced materials.
In materials science, functionalized aromatic compounds are used to synthesize high-performance polymers and coatings. Research into related compounds, such as isomers of this compound, has shown their utility in developing advanced materials that require enhanced chemical resistance and durability. For instance, novel polymers have been synthesized using precursors like 4-fluoro-3-methoxy benzaldehyde. These polymers, created through processes like Knoevenagel condensation, demonstrate the utility of the fluoro-methoxy-phenyl unit in polymer chemistry. chemrxiv.orgchemrxiv.org The thiol group in this compound offers an alternative reactive site for polymerization or for grafting onto surfaces to create specialized coatings.
While specific research detailing the use of this compound in the synthesis of Organic Metal Chalcogenides (OMCs) or 2D materials is still an emerging area, the fundamental components of the molecule make it a plausible candidate for such applications. The thiol group can act as a sulfur source and a linking agent to metal ions, which is a foundational principle in the formation of metal chalcogenide materials. The aromatic part of the molecule can influence the self-assembly and electronic properties of the resulting hybrid organic-inorganic materials. The development of novel OMCs and 2D materials is a frontier in materials science, and the exploration of versatile building blocks like this compound could lead to new materials with unique optical, electronic, or catalytic properties.
Functional Group Modulation for Tunable Electrical Properties
The electronic properties of aromatic thiols are of fundamental importance for applications in molecular electronics, where they often serve as linkers to metal surfaces. The substituents on the benzene (B151609) ring—in this case, fluorine and a methoxy (B1213986) group—play a crucial role in modulating these properties. The interplay of these groups can fine-tune the molecule's dipole moment, frontier molecular orbital (HOMO-LUMO) energies, and electron transfer rates at molecule-metal interfaces.
The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F) have opposing inductive and resonance effects, allowing for subtle control over the electron density of the aromatic ring. Studies on related fluorinated organic compounds have demonstrated that such substitutions significantly influence molecular dipole moments and crystal packing, which are critical for the performance of organic electronic materials. nih.govusd.edu For instance, research on fluorinated cyclobutenes showed that methoxy substitution can increase the molecular dipole moment by over 200%. nih.gov In the context of organic photovoltaics, the introduction of fluorine and methoxy groups onto conjugated polymer side chains has been shown to effectively reduce voltage loss and balance the open-circuit voltage and short-circuit current density. researchgate.netrsc.org
For aromatic thiols specifically, fluorination has been found to directly affect electron transfer across the molecule-metal interface. bohrium.com The specific substitution pattern of this compound suggests a nuanced electronic profile that could be exploited in the design of organic semiconductors and molecular wires.
| Functional Group | Primary Electronic Effect | Potential Impact on Electrical Properties | Relevant Research Principle |
|---|---|---|---|
| Thiol (-SH) | Anchoring Group | Forms strong covalent bonds with metal surfaces (e.g., gold), enabling charge transport. | Fundamental principle of self-assembled monolayers (SAMs). |
| Methoxy (-OCH₃) | Electron-Donating | Increases HOMO energy level, potentially reducing the charge injection barrier from electrodes. Modifies molecular dipole moment. nih.gov | Studies on methoxy-substituted polymers for organic solar cells. researchgate.netrsc.org |
| Fluorine (-F) | Electron-Withdrawing (Inductive) | Lowers both HOMO and LUMO energy levels, potentially increasing oxidative stability. Affects electron transfer rates and solid-state packing. usd.edubohrium.com | Research on fluorinated aromatic thiols and organic semiconductors. usd.edubohrium.com |
Catalysis and Reagent Development
Beyond materials science, the unique reactivity of this compound positions it as a candidate for applications in catalysis and as a specialized chemical reagent.
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.comresearchgate.net Thiol derivatives have emerged as efficient organophotocatalysts capable of promoting challenging chemical transformations. acs.org Specifically, 4-methoxybenzenethiol (B147237), a close analogue of the title compound, has been successfully employed as a highly reducing, electron-donating redox catalyst under visible-light irradiation. acs.org This catalyst has proven effective in promoting the selective C-F bond activation of trifluoromethyl substrates. acs.orgrsc.org
The proposed mechanism involves the excitation of the aryl thiolate, which then becomes sufficiently reducing to activate a C-F bond, generating a radical intermediate that can participate in subsequent reactions. acs.org Given this precedent, this compound is a compelling candidate for exploration as an organophotocatalyst. The presence of the fluorine atom on the catalyst's own aromatic ring could subtly modulate its redox potential and stability, potentially offering advantages in specific catalytic cycles. The combination of photocatalysis with organofluorine chemistry represents a significant frontier for accessing novel fluorinated molecules. acs.org
The thiol group is well-known for its reactivity, which can be harnessed for analytical purposes such as derivatization or sensing. While specific applications of this compound in analytical chemistry are not widely documented, the chemistry of benzenethiols provides a framework for its potential uses. nih.govsigmaaldrich.com Thiols are frequently used as derivatizing agents to improve the detection of analytes in chromatography, often by introducing a UV-active or fluorescent tag.
Furthermore, fluorinated thiols are utilized as selective probes in the development of chemical sensors. For example, partially fluorinated alkanethiols have been incorporated into colorimetric sensors for the detection of perfluorinated compounds. researchgate.net The combination of the thiol group for surface anchoring or reaction and the fluorinated aromatic ring for specific interactions makes this compound a potential reagent for developing new analytical methods, particularly for detecting other fluorinated molecules through fluorophilic interactions.
| Methodology | Potential Role of the Compound | Underlying Chemical Principle |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent for analytes with poor detection characteristics. | The thiol group reacts with the analyte, attaching the UV-absorbing fluoro-methoxyphenyl moiety. |
| Gas Chromatography (GC) | Derivatizing agent to increase the volatility and thermal stability of polar analytes. | The thiol reacts with functional groups like alcohols or amines to form more stable thioethers. |
| Chemical Sensors | Surface modification agent for sensor platforms (e.g., gold nanoparticles). | The thiol anchors the molecule to the surface, while the fluorinated ring provides a selective interaction site for target analytes. researchgate.net |
| Fluorescence Tagging | Precursor to a fluorescent probe after reaction with a fluorophore-containing moiety. | The thiol acts as a reactive handle to conjugate the molecule to a larger system. |
Expanding Chemical Space through C-F Bond Transformation
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge and an area of active research. rsc.orgbaranlab.org Methods that can transform a C-F bond into other functional groups are highly valuable as they allow for the diversification of readily available fluorinated feedstocks. nih.govnih.gov The C-F bond in this compound represents a synthetic handle that can be used to expand the chemical space of substituted benzenethiols.
Several strategies have been developed for the functionalization of C-F bonds in aromatic systems:
Nucleophilic Aromatic Substitution (SₙAr): While challenging on unactivated rings, SₙAr reactions can proceed under forcing conditions or with potent nucleophiles. The para-fluoro-thiol reaction (PFTR) is a well-known example where a fluorine atom on a perfluorinated benzene ring is displaced by a thiol. acs.org
Photochemical and Electrochemical Methods: Modern approaches utilize light or electricity to facilitate C-F bond cleavage under mild conditions, often involving radical intermediates. rsc.org
Transition Metal Catalysis: Various transition metal complexes can mediate the oxidative addition into a C-F bond, enabling cross-coupling reactions to form new C-C, C-N, or C-O bonds.
Applying these strategies to this compound could yield a diverse library of derivatives where the fluorine atom is replaced by alkyl, aryl, amino, or other functional groups, creating novel structures that would be difficult to access through other synthetic routes. nih.gov
Future Research Directions in Substituted Fluorinated Benzenethiol Chemistry
The chemistry of substituted fluorinated benzenethiols, exemplified by this compound, is rich with opportunities for future research. Key directions include:
Systematic Materials Science Studies: A comprehensive investigation into how varying the substitution patterns of fluoro- and alkoxy- groups on the benzenethiol ring affects the electronic and self-assembly properties is warranted. This could lead to the rational design of molecules with tailored properties for organic field-effect transistors (OFETs) and other electronic devices.
Development of Novel Organophotocatalysts: Exploring this compound and its derivatives as a new class of organophotocatalysts could uncover novel reactivity. Research should focus on their redox properties and their efficacy in promoting synthetically valuable transformations, including but not limited to C-F activation. acs.org
Design of Advanced Analytical Reagents: Future work could focus on leveraging the unique properties of this molecule to create highly selective and sensitive analytical tools. This includes developing new sensors for environmental monitoring of fluorinated pollutants or creating novel derivatization agents for complex biological sample analysis. researchgate.net
Exploitation in Synthetic Chemistry: The systematic exploration of the C-F bond as a functional handle for late-stage diversification is a promising avenue. Developing robust and scalable protocols for the C-F functionalization of this and related molecules will provide access to novel chemical entities for drug discovery and agrochemical research. nih.govmdpi.com The integration of fluorination with sustainable technologies like flow chemistry and photocatalysis remains a critical goal. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-Fluoro-3-methoxybenzenethiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reduction of sulfonyl precursors. For example:
- Route 1 : React 4-fluoro-3-methoxybenzenesulfonyl chloride with a reducing agent (e.g., LiAlH4) under anhydrous conditions .
- Route 2 : Thiolation of 4-fluoro-3-methoxybromobenzene using thiourea in ethanol, followed by acidic hydrolysis .
- Key Variables : Temperature (60–80°C), solvent polarity, and inert atmosphere (to prevent oxidation of -SH groups). Yields range from 50–75%, with purity >95% achievable via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), methoxy singlet at δ 3.8–4.0 ppm, and thiol proton (broad, δ 1.5–2.5 ppm, often absent due to exchange) .
- ¹⁹F NMR : Single peak near δ -110 ppm (para-fluorine coupling) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 172.03 (C₇H₇FOS⁺) with fragmentation patterns confirming substituent positions .
- HPLC : Use C18 column, mobile phase (acetonitrile/water, 70:30), retention time ~8.2 min .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Handling : Use under nitrogen/argon due to air sensitivity; thiols oxidize to disulfides. Work in a fume hood to avoid inhalation .
- Storage : In amber vials at -20°C with desiccants (silica gel). Short-term stability: >1 month at 4°C in inert solvents (e.g., DMF, DMSO) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., disulfide formation) impact synthetic optimization?
- Methodological Answer :
- Challenge : Thiols readily oxidize to disulfides, reducing yield.
- Mitigation Strategies :
- Add radical scavengers (e.g., BHT) during synthesis .
- Use in situ reducing agents (e.g., TCEP) in reaction mixtures .
- Analytical Validation : Monitor via LC-MS for disulfide peaks (m/z 341.06 for dimer) .
Q. What strategies enable selective functionalization of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (80°C). Thiols may require protection (e.g., as thioethers) to avoid catalyst poisoning .
- Electrophilic Substitution : Direct bromination at the 5-position using NBS in acetic acid (yield ~60%) .
- Table : Functionalization Outcomes
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS/AcOH | 5-Bromo derivative | 60% |
| Suzuki | Pd(PPh₃)₄, THF | Biaryl thioether | 45% |
Q. How can computational modeling guide the design of this compound derivatives for biological studies?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to targets (e.g., enzymes with cysteine residues).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of fluorine and methoxy groups on reactivity .
- SAR Insights : Fluorine enhances electronegativity, while methoxy modulates steric bulk—critical for designing inhibitors with improved affinity .
Q. What analytical challenges arise in quantifying trace impurities (e.g., disulfides, oxidized byproducts)?
- Methodological Answer :
- LC-MS/MS : Employ MRM mode for selective detection (e.g., m/z 172 → 109 for thiol; m/z 341 → 172 for disulfide) .
- Challenges : Low volatility complicates GC analysis; derivatize with iodoacetamide to stabilize thiols for HPLC .
Data Contradictions and Validation
Q. How do discrepancies in reported NMR shifts for this compound arise, and how should researchers validate data?
- Methodological Answer :
- Root Causes : Solvent effects (DMSO vs. CDCl₃), concentration, and pH (thiol proton exchange).
- Validation : Cross-reference with deuterated solvents and internal standards (e.g., TMS). Compare to structurally analogous compounds (e.g., 3,4-difluorobenzenethiol, δ 7.0–7.4 ppm in CDCl₃) .
Application in Drug Discovery
Q. What role does this compound play in developing covalent enzyme inhibitors?
- Methodological Answer :
- Mechanism : Thiols react with electrophilic warheads (e.g., α,β-unsaturated ketones) to form reversible covalent bonds.
- Case Study : Analogous to 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenylmethanol, which targets cysteine proteases .
- Optimization : Balance reactivity (thiol nucleophilicity) and stability (fluorine’s electron-withdrawing effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
